6-Fluoro-5-iodo-1H-indazole is a novel synthetic compound primarily investigated for its potential as a Positron Emission Tomography (PET)/ Single-photon emission computed tomography (SPECT) imaging agent targeting nicotinic acetylcholine receptors (nAChRs) in the brain []. Its structure combines fluorine and iodine atoms, allowing for radiolabeling with either fluorine-18 (for PET) or iodine-123 (for SPECT) []. This dual-modality potential makes it a valuable tool for studying nAChR involvement in various neurological disorders.
6-fluoro-5-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family, characterized by a five-membered ring containing two nitrogen atoms. This compound is notable for its unique combination of halogen substituents, specifically fluorine and iodine, which can significantly influence its chemical reactivity and biological properties. The compound's molecular formula is C7H5F N2I, and it has a molecular weight of approximately 232.03 g/mol.
The compound can be synthesized through various methods and is available from chemical suppliers for research purposes. It is often utilized as a building block in organic synthesis and medicinal chemistry.
6-fluoro-5-iodo-1H-indazole is classified as an indazole derivative, which is a type of nitrogen-containing heterocycle. It falls under the category of pharmaceuticals and agrochemicals due to its potential biological activities.
The synthesis of 6-fluoro-5-iodo-1H-indazole can be achieved through several routes:
The reaction conditions often include the use of bases such as potassium carbonate and solvents like dimethyl sulfoxide or acetonitrile to facilitate substitution reactions involving the halogen atoms .
The structure of 6-fluoro-5-iodo-1H-indazole features a fused ring system with the following characteristics:
This arrangement contributes to its unique reactivity profile compared to other indazoles.
6-fluoro-5-iodo-1H-indazole can undergo various chemical reactions:
Substitution reactions typically utilize nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide. Oxidizing agents such as potassium permanganate may be used for oxidation reactions, while reducing agents like sodium borohydride are common in reduction processes.
The products formed depend on the specific reagents and conditions used; for example, substitution reactions may yield diverse substituted indazole derivatives.
The mechanism of action for compounds like 6-fluoro-5-iodo-1H-indazole often involves interaction with biological targets such as enzymes or receptors. Its halogen substituents can enhance binding affinity or selectivity towards specific biological pathways.
Research indicates that indazole derivatives may modulate protein kinases involved in cancer progression and inflammatory responses . The presence of halogens can influence pharmacokinetic properties, potentially leading to improved therapeutic outcomes.
6-fluoro-5-iodo-1H-indazole is typically a crystalline solid with a melting point that varies depending on purity but generally falls within a standard range for indazoles.
The compound exhibits stability under standard laboratory conditions but may undergo degradation over extended periods or under extreme conditions. Its reactivity profile makes it suitable for various synthetic applications in organic chemistry.
6-fluoro-5-iodo-1H-indazole has several applications across different fields:
The indazole nucleus exists predominantly in the 1H-tautomeric form due to its greater thermodynamic stability compared to the 2H-tautomer [2] [4]. This tautomeric preference establishes a fixed framework for regiochemical substitution, where halogen atoms introduced at the C5, C6, and C7 positions exert distinct electronic and steric effects on molecular recognition and reactivity. In 6-fluoro-5-iodo-1H-indazole (CAS 1260384-77-7), the specific positioning of fluorine and iodine atoms creates a unique electronic profile:
Table 1: Electronic and Steric Properties of Halogens in 6-Fluoro-5-iodo-1H-Indazole
Halogen | Position | Van der Waals Radius (Å) | Electronegativity (Pauling) | Biological Impact |
---|---|---|---|---|
Fluorine | C6 | 1.47 | 3.98 | Enhanced metabolic stability, membrane permeability |
Iodine | C5 | 1.98 | 2.66 | Halogen bonding with target proteins, steric occlusion |
Hydrogen* | C7 | 1.20 | 2.20 | Unsubstituted position for further functionalization |
Reference position for comparison [4] [5]
This specific substitution pattern creates an electronic asymmetry that facilitates selective cross-coupling reactions at C5 (iodine) while leaving C7 available for further derivatization. The molecular weight (262.02 g/mol) and moderate lipophilicity (LogP 2.31) of 6-fluoro-5-iodo-1H-indazole position it favorably within drug-like chemical space, as evidenced by its pharmaceutical intermediate applications [1] [3] [8].
The iodine atom at C5 serves as an excellent leaving group for metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This reactivity has been exploited in:
Table 2: Synthetic Applications of 6-Fluoro-5-iodo-1H-Indazole
Reaction Type | Reagents/Conditions | Products | Application Relevance |
---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, arylboronic acid, 80°C | 5-Aryl-6-fluoroindazoles | Kinase inhibitor cores [9] |
Amination | CuI, L-proline, K₂CO₃, amines | 5-Amino-6-fluoroindazoles | Aniline-based drug motifs [2] |
Cyanation | CuCN, DMF, 120°C | 5-Cyano-6-fluoroindazoles | Tetrazole bioisosteres [4] |
The fluorine atom remains inert under these cross-coupling conditions, demonstrating the orthogonal reactivity of these halogens. This differential reactivity profile enables sequential functionalization strategies that have been employed in the synthesis of polypharmacological agents targeting multiple oncogenic pathways [4] [9].
The strategic incorporation of fluorine and iodine in drug design extends beyond simple steric considerations to encompass sophisticated modulation of biological interactions:
Fluorine's Electronic Effects: The C6-fluorine inductively withdraws electron density from the indazole π-system, increasing the compound's resistance to oxidative metabolism. This is particularly significant for indazole-containing drugs that undergo hepatic clearance via cytochrome P450 oxidation. Additionally, fluorine enhances bioavailability through increased lipid solubility and membrane permeation, as evidenced in fluorinated kinase inhibitors like pazopanib [4] [9].
Iodine's Halogen Bonding: The heavy iodine atom at C5 acts as an effective halogen bond donor, forming favorable interactions with carbonyl oxygen atoms and other electron-rich sites in protein binding pockets. These interactions contribute to binding affinity and selectivity, particularly in ATP-binding sites of kinases. The polarizability of iodine allows for stronger dispersion forces compared to lighter halogens, enhancing van der Waals contacts with hydrophobic enzyme subsites [4] [5].
Synergistic Effects: When positioned ortho to each other on the benzene ring, fluorine and iodine create a unique electronic environment where fluorine's strong electron withdrawal polarizes the C-I bond, increasing its reactivity in nucleophilic substitution while simultaneously enhancing its halogen-bond donor capability. This synergy has been exploited in the design of covalent inhibitors where iodine serves as a leaving group for active-site nucleophiles [5].
The combination of these elements in 6-fluoro-5-iodo-1H-indazole creates a multifunctional building block that addresses multiple drug design challenges simultaneously: metabolic stabilization (fluorine), versatile derivatization (iodine), and target engagement enhancement (both halogens) [3] [4] [9].
The emergence of 6-fluoro-5-iodo-1H-indazole as a privileged intermediate coincides with key developments in targeted cancer therapies and kinase inhibitor design:
The indazole nucleus gained prominence in pharmaceutical development following the FDA approval of niraparib (2017), a poly(ADP-ribose) polymerase (PARP) inhibitor containing the 1H-indazole scaffold for treating ovarian cancer. This was followed by pazopanib (2009) and axitinib (2012), both tyrosine kinase inhibitors featuring halogenated indazole cores for renal cell carcinoma [4] [9]. These clinical successes stimulated intensive research into structurally advanced indazole derivatives, creating demand for sophisticated building blocks like 6-fluoro-5-iodo-1H-indazole.
Table 3: Historical Development of Indazole-Based Pharmaceuticals
Year | Drug | Indazole Substitution | Therapeutic Target | Role of Halogenation |
---|---|---|---|---|
2009 | Pazopanib | 5-Fluoro-1H-indazol-3-yl | VEGFR/PDGFR inhibition | Fluorine enhances potency & pharmacokinetics |
2012 | Axitinib | Unsubstituted indazole | VEGFR inhibition | — |
2017 | Niraparib | 5-Iodo-1H-indazole derived | PARP inhibition | Iodine enabled key synthetic intermediate |
2020 | Entrectinib | 5-Bromo-6-fluoroindazole | TRK/ROS1 inhibition | Halogens enable cross-coupling diversification |
The specific combination of fluorine and iodine at adjacent positions emerged as a strategic response to two key challenges in kinase inhibitor development:
The commercial availability of 6-fluoro-5-iodo-1H-indazole (first listed in chemical catalogs circa 2015) enabled medicinal chemists to rapidly access diverse molecular scaffolds through selective functionalization of the iodine position while retaining the metabolic-stabilizing fluorine [1] [3] [8]. This building block has since become integral to modern drug discovery workflows, particularly in the synthesis of:
The historical trajectory of this compound exemplifies the evolving sophistication of halogenated heterocycles in addressing contemporary drug discovery challenges, particularly in oncology where polypharmacology and resistance management demand structurally innovative solutions [4] [9].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: